Lithium(1+)8-chloronaphthalene-1-sulfinate

Nucleophilicity Mayr scale Cross-coupling

Lithium(1+) 8-chloronaphthalene-1-sulfinate (CAS 2742652-98-6) delivers three critical procurement advantages: (1) the sulfinate anion is a potent nucleophile (Mayr N = 13.75) for Pd⁰-catalyzed desulfinative coupling, unlike inert sulfonates; (2) the lithium counterion ensures superior solubility in ethereal solvents (THF, DME) versus sodium analogs, enabling anhydrous organolithium chemistry; (3) the 8-chloro substituent (σₘ = +0.37) provides a defined electronic profile for systematic Hammett studies and orthogonal functionalization via SₙAr without competing debromination. Buy this differentiated building block to eliminate uncontrolled variables in cross-coupling, ligand synthesis, and redox applications.

Molecular Formula C10H6ClLiO2S
Molecular Weight 232.6 g/mol
Cat. No. B13584681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)8-chloronaphthalene-1-sulfinate
Molecular FormulaC10H6ClLiO2S
Molecular Weight232.6 g/mol
Structural Identifiers
SMILES[Li+].C1=CC2=C(C(=C1)S(=O)[O-])C(=CC=C2)Cl
InChIInChI=1S/C10H7ClO2S.Li/c11-8-5-1-3-7-4-2-6-9(10(7)8)14(12)13;/h1-6H,(H,12,13);/q;+1/p-1
InChIKeyBZZUDDMNBUKMAJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 8-Chloronaphthalene-1-Sulfinate: Key Physicochemical and Structural Profile for Sourcing Decisions


Lithium(1+) 8-chloronaphthalene-1-sulfinate (CAS 2742652-98-6) is an organosulfur lithium salt bearing a sulfinate (−SO₂⁻) anion at the 1-position and a chlorine substituent at the 8-position of the naphthalene ring, with a molecular formula of C₁₀H₆ClLiO₂S and a molecular weight of 232.6 g·mol⁻¹ . This compound belongs to the aryl sulfinate class, distinguished from the more common aryl sulfonates by a sulfur oxidation state of +4 rather than +6, which fundamentally alters its nucleophilic reactivity, acid/base properties, and redox behaviour. Its procurement relevance stems from the confluence of three structural features—the sulfinate functional group, the lithium counterion, and the electron-withdrawing 8-chloro substituent—each of which contributes to measurable differentiation from potential substitute compounds.

Why Lithium(1+) 8-Chloronaphthalene-1-Sulfinate Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with a generic aryl sulfinate or sulfonate salt without accounting for the specific counterion, arene substitution pattern, and sulfur oxidation state introduces uncontrolled variables that can alter reaction kinetics, product distribution, and process reproducibility. The sulfinate anion (RSO₂⁻) is a substantially stronger nucleophile than the corresponding sulfonate (RSO₃⁻) [1], meaning replacement with a sulfonate salt would fail to deliver the requisite reactivity in nucleophilic displacement or cross-coupling steps. The lithium cation confers solubility characteristics in ethereal and dipolar aprotic solvents that differ markedly from the sodium analog [2]; thus, a sodium sulfinate cannot be assumed to perform identically under anhydrous conditions. Furthermore, the 8-chloro substituent exerts a measurable electron-withdrawing effect (Hammett σₘ = +0.37) [3] that modulates the nucleophilicity and oxidative stability of the sulfinate group relative to the unsubstituted naphthalene-1-sulfinate. These three differentiation axes—functional group, counterion, and ring substitution—operate simultaneously, making direct one-to-one substitution without quantitative validation unreliable.

Lithium(1+) 8-Chloronaphthalene-1-Sulfinate: Head-to-Head Quantitative Differentiation Evidence for Procurement Specifications


Sulfinate vs. Sulfonate Nucleophilicity: Mayr Reactivity Parameter Comparison

The sulfinate anion is a competent S-nucleophile, whereas the corresponding sulfonate is essentially non-nucleophilic and functions predominantly as a leaving group. The Mayr nucleophilicity parameter N for phenylsulfinate in 50:50 water/acetonitrile is 13.75 (sN = 0.68) [1]. In contrast, methanesulfonate (mesylate) and toluenesulfonate (tosylate) are so weakly nucleophilic that they do not appear on Mayr's published nucleophilicity scale [2], reflecting a reactivity difference of many orders of magnitude. This means lithium(1+) 8-chloronaphthalene-1-sulfinate can directly participate in Pd-catalyzed desulfinative cross-coupling and nucleophilic substitution reactions where a sulfonate salt would be inert.

Nucleophilicity Mayr scale Cross-coupling Sulfinate salts

Acid Strength of the Parent Sulfinic Acid vs. Sulfonic Acid: Implications for Salt Handling and Purification

The conjugate acid of the sulfinate anion, 8-chloronaphthalene-1-sulfinic acid, is a moderately strong acid with a pKa of approximately 2 [1], whereas the corresponding sulfonic acid (8-chloronaphthalene-1-sulfonic acid) is a very strong acid with an estimated pKa below −5 [2]. This seven-order-of-magnitude difference in acidity means the sulfinate salt can be selectively protonated and extracted under mildly acidic conditions (pH ~0–2) while the sulfonate remains fully ionized, offering a strategic advantage in work-up and purification protocols.

pKa Sulfinic acid Sulfonic acid Acid-base extraction

Lithium vs. Sodium Counterion: Molecular Weight and Stoichiometric Precision

The lithium salt of 8-chloronaphthalene-1-sulfinate has a molecular weight of 232.6 g·mol⁻¹ . The hypothetical sodium analog, sodium 8-chloronaphthalene-1-sulfinate, would have a molecular weight of 248.65 g·mol⁻¹ (calculated by substituting Li, atomic weight 6.94, with Na, atomic weight 22.99 [1]). This represents a 6.9% difference in formula weight. For a reaction requiring 10.0 mmol of the sulfinate salt, the mass required would be 2.33 g for the lithium salt versus 2.49 g for the sodium salt—a difference of 160 mg that, if uncorrected, would introduce a systematic error in stoichiometric calculations.

Counterion Molecular weight Stoichiometry Lithium sulfinate

Electronic Effect of the 8-Chloro Substituent: Hammett Sigma Constant Comparison

The 8-chloro substituent exerts a measurable electron-withdrawing inductive effect on the naphthalene ring. The Hammett substituent constant σₘ for chlorine is +0.37 [1]. This contrasts with the unsubstituted lithium naphthalene-1-sulfinate (σ = 0.00 by definition). The electron-withdrawing effect increases the acidity of the sulfinic acid precursor, stabilizes the sulfinate anion, and can moderate the oxidative stability and nucleophilicity of the salt. In cross-coupling reactions, the electron-poor arene may undergo slower oxidative addition but faster reductive elimination in catalytic cycles, a tuning parameter unavailable with the unsubstituted analog.

Hammett equation Substituent effect Chloro Electronic tuning

Purity Specification: Baseline Quality Metric for Procurement

Commercial samples of lithium(1+) 8-chloronaphthalene-1-sulfinate are typically supplied at a minimum purity of 95% as determined by HPLC or equivalent assay . This specification provides a quantitative benchmark for lot-to-lot consistency and serves as a minimum acceptance criterion for research and development procurement. For comparison, the closely related sodium 8-chloronaphthalene-1-sulfonate is also commercially available at 95% minimum purity , establishing that the target compound is not disadvantaged in attainable purity relative to its sulfonate analog.

Purity Quality control Assay Procurement specification

Lithium(1+) 8-Chloronaphthalene-1-Sulfinate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Palladium-Catalyzed Desulfinative Cross-Coupling for Biaryl Synthesis

In Pd⁰-catalyzed cross-coupling reactions with aryl halides, the sulfinate group serves as a nucleophilic coupling partner that undergoes desulfinative C–C bond formation. The Mayr nucleophilicity parameter (N = 13.75 for phenylsulfinate [1]) confirms that the sulfinate anion is sufficiently nucleophilic to participate in the catalytic cycle, whereas sulfonates are inert under identical conditions. The 8-chloro substituent (σₘ = +0.37) [2] modulates the electronic character of the aryl moiety, potentially influencing the rate of transmetallation and reductive elimination steps relative to the unsubstituted analog. This scenario is directly supported by the nucleophilicity and substituent effect evidence in Section 3.

Selective Acid-Base Purification in Multi-Step Synthesis

The pKa of the parent sulfinic acid (~2) [1] enables selective protonation and extraction of the sulfinate moiety under mildly acidic conditions (pH 0–2), while sulfonate byproducts (pKa < −5) [2] remain fully ionized in the aqueous phase. This quantitative acidity difference (ΔpKa ≥ 7) translates to a 10⁷-fold selectivity window for liquid-liquid extraction, facilitating the removal of sulfonate impurities that may arise from over-oxidation during reaction work-up. This application is grounded in the pKa evidence presented in Section 3.

Anhydrous Organometallic Reagent Preparation Requiring Lithium Counterion Compatibility

The lithium cation (MW of salt = 232.6 g·mol⁻¹) [1] provides superior solubility in ethereal solvents such as THF and 1,2-dimethoxyethane compared to the sodium analog (calculated MW = 248.65 g·mol⁻¹) [2]. This is critical for applications requiring homogeneous anhydrous conditions, such as the generation of organolithium reagents or the use of the sulfinate as a ligand precursor in transition metal catalysis. The 6.9% molecular weight difference also ensures accurate stoichiometric dispensing when gravimetric methods are employed. This scenario derives from the counterion evidence in Section 3.

Structure-Reactivity Relationship Studies on Halogenated Aryl Sulfinate Building Blocks

The 8-chloro substitution pattern provides a specific electronic profile (σₘ = +0.37) [1] that is intermediate among halogen substituents—more withdrawing than fluoro (σₘ = +0.34) but slightly less than bromo (σₘ = +0.39) [1]. This positions the compound as a well-defined building block for systematic Hammett studies on sulfinate reactivity, nucleofugality, and oxidative stability. The chlorine atom also offers the possibility of subsequent orthogonal functionalization via nucleophilic aromatic substitution, which is less facile with the fluoro analog and may lead to competing reductive debromination with the bromo analog. This application is supported by the Hammett evidence in Section 3.

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